Cas no 2253630-48-5 (2-Bromo-5-nitropyridin-4-amine hydrobromide)

2-Bromo-5-nitropyridin-4-amine hydrobromide is a brominated and nitrated pyridine derivative, primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent at the 2-position and a nitro group at the 5-position—enhance its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex heterocyclic frameworks. The hydrobromide salt form improves stability and handling. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a versatile building block. High purity and consistent quality ensure reliable performance in synthetic applications.
2-Bromo-5-nitropyridin-4-amine hydrobromide structure
2253630-48-5 structure
Product name:2-Bromo-5-nitropyridin-4-amine hydrobromide
CAS No:2253630-48-5
MF:C5H5Br2N3O2
Molecular Weight:298.920099020004
CID:6235646
PubChem ID:137935800

2-Bromo-5-nitropyridin-4-amine hydrobromide 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-nitropyridin-4-amine;hydrobromide
    • EN300-6730412
    • 2-bromo-5-nitropyridin-4-amine hydrobromide
    • 2253630-48-5
    • 2-Bromo-5-nitropyridin-4-amine hydrobromide
    • インチ: 1S/C5H4BrN3O2.BrH/c6-5-1-3(7)4(2-8-5)9(10)11;/h1-2H,(H2,7,8);1H
    • InChIKey: IFOILXSIXZVRGB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=N1)[N+](=O)[O-])N.Br

計算された属性

  • 精确分子量: 298.87280g/mol
  • 同位素质量: 296.87485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.7Ų

2-Bromo-5-nitropyridin-4-amine hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6730412-0.05g
2-bromo-5-nitropyridin-4-amine hydrobromide
2253630-48-5 95.0%
0.05g
$19.0 2025-03-13
1PlusChem
1P028OG2-100mg
2-bromo-5-nitropyridin-4-aminehydrobromide
2253630-48-5 95%
100mg
$164.00 2024-05-25
1PlusChem
1P028OG2-1g
2-bromo-5-nitropyridin-4-aminehydrobromide
2253630-48-5 95%
1g
$357.00 2023-12-18
Enamine
EN300-6730412-5.0g
2-bromo-5-nitropyridin-4-amine hydrobromide
2253630-48-5 95.0%
5.0g
$288.0 2025-03-13
1PlusChem
1P028OG2-10g
2-bromo-5-nitropyridin-4-aminehydrobromide
2253630-48-5 95%
10g
$1600.00 2023-12-18
1PlusChem
1P028OG2-250mg
2-bromo-5-nitropyridin-4-aminehydrobromide
2253630-48-5 95%
250mg
$207.00 2024-05-25
1PlusChem
1P028OG2-2.5g
2-bromo-5-nitropyridin-4-aminehydrobromide
2253630-48-5 95%
2.5g
$590.00 2023-12-18
Enamine
EN300-6730412-0.25g
2-bromo-5-nitropyridin-4-amine hydrobromide
2253630-48-5 95.0%
0.25g
$36.0 2025-03-13
Enamine
EN300-6730412-2.5g
2-bromo-5-nitropyridin-4-amine hydrobromide
2253630-48-5 95.0%
2.5g
$144.0 2025-03-13
Enamine
EN300-6730412-0.5g
2-bromo-5-nitropyridin-4-amine hydrobromide
2253630-48-5 95.0%
0.5g
$57.0 2025-03-13

2-Bromo-5-nitropyridin-4-amine hydrobromide 関連文献

2-Bromo-5-nitropyridin-4-amine hydrobromideに関する追加情報

Research Briefing on 2-Bromo-5-nitropyridin-4-amine hydrobromide (CAS: 2253630-48-5) in Chemical Biology and Pharmaceutical Applications

2-Bromo-5-nitropyridin-4-amine hydrobromide (CAS: 2253630-48-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic building block, featuring both bromo and nitro functional groups, demonstrates versatile reactivity that makes it valuable for medicinal chemistry applications. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive molecules targeting various disease pathways.

Structural analyses published in 2023 reveal that the electron-withdrawing effects of the nitro group at the 5-position significantly influence the reactivity of the bromine at the 2-position, making this compound particularly useful for nucleophilic aromatic substitution reactions. This property has been exploited in several drug discovery programs, where researchers have utilized 2-Bromo-5-nitropyridin-4-amine hydrobromide as a scaffold for developing kinase inhibitors and antimicrobial agents.

In oncology research, a recent study (Journal of Medicinal Chemistry, 2024) demonstrated the compound's utility in synthesizing pyrido[4,3-d]pyrimidine derivatives that showed promising activity against EGFR-mutated non-small cell lung cancer cell lines. The researchers noted that the bromo substituent allowed for efficient palladium-catalyzed cross-coupling reactions, while the nitro group facilitated subsequent transformations into various pharmacophores.

From a synthetic chemistry perspective, new methodologies have been developed to improve the yield and purity of 2-Bromo-5-nitropyridin-4-amine hydrobromide. A 2023 publication in Organic Process Research & Development reported an optimized bromination procedure using N-bromosuccinimide in acetic acid, achieving >90% yield with excellent regioselectivity. This advancement addresses previous challenges in large-scale production of this valuable intermediate.

Recent pharmacological evaluations have explored the compound's potential beyond its role as a synthetic intermediate. Preliminary studies suggest that certain derivatives of 2-Bromo-5-nitropyridin-4-amine exhibit intrinsic biological activity, particularly as modulators of inflammatory pathways. However, further investigation is needed to fully characterize these effects and assess their therapeutic potential.

The compound's stability and solubility characteristics have also been the subject of recent research. A 2024 study in Molecular Pharmaceutics investigated various salt forms and found that the hydrobromide salt (2253630-48-5) offers optimal physicochemical properties for most pharmaceutical applications, with good crystallinity and acceptable aqueous solubility at physiological pH.

Looking forward, researchers anticipate increased utilization of 2-Bromo-5-nitropyridin-4-amine hydrobromide in fragment-based drug discovery and combinatorial chemistry approaches. Its unique combination of reactive sites makes it particularly valuable for constructing diverse chemical libraries targeting emerging therapeutic targets in areas such as neurodegenerative diseases and antibiotic resistance.

In conclusion, 2-Bromo-5-nitropyridin-4-amine hydrobromide (2253630-48-5) represents a versatile and increasingly important building block in medicinal chemistry. Recent advances in its synthesis and application underscore its potential to contribute significantly to the development of novel therapeutic agents across multiple disease areas.

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